molecular formula C8H15NO3 B8559165 Methyl 3-(morpholin-2-yl)propanoate

Methyl 3-(morpholin-2-yl)propanoate

Cat. No. B8559165
M. Wt: 173.21 g/mol
InChI Key: RYXRCGIYXJMBJQ-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

Methyl 3-(morpholin-2-yl)propanoate (0.69 g, 4 mmol) was reacted with LiAlH4 (0.23 g, 6 mmol) according to the procedure as described in Example 68, Step A to give the title compound as colorless oil (0.43 g, 75%). The compound was characterized by the following spectroscopic data:
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][C:9](OC)=[O:10])[CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
N1CC(OCC1)CCC(=O)OC
Name
Quantity
0.23 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(OCC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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